2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a thiazole ring fused with a triazole ring, and it is substituted with a piperidine ring and a p-tolyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the triazole moiety. The piperidine and p-tolyl groups are then introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to control reaction parameters precisely and reduce the formation of by-products. Catalysts and automated systems may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine or p-tolyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with a thiazole ring, such as thiamine (vitamin B1) and sulfathiazole.
Triazole Derivatives: Compounds with a triazole ring, such as fluconazole and itraconazole.
Piperidine Derivatives: Compounds with a piperidine ring, such as piperine and risperidone.
Uniqueness
2-Methyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is unique due to its combination of thiazole, triazole, piperidine, and p-tolyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-methyl-5-[(4-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4OS/c1-12-6-8-14(9-7-12)15(21-10-4-3-5-11-21)16-17(23)22-18(24-16)19-13(2)20-22/h6-9,15,23H,3-5,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOINFQRIAUZIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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